molecular formula C8H7NO2 B1279952 4-Aminophthalide CAS No. 59434-19-4

4-Aminophthalide

Cat. No. B1279952
CAS RN: 59434-19-4
M. Wt: 149.15 g/mol
InChI Key: KOIAVJZQMYBLJJ-UHFFFAOYSA-N
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Description

4-Aminophthalide, also known as 4-aminophthalimide, is a compound that has been extensively studied due to its interesting chemical and photophysical properties. It serves as a versatile building block in the synthesis of various heterocyclic compounds and has applications in the field of fluorescent DNA analytics and imaging . The compound's ability to form hydrogen bonds and its solvatofluorochromic behavior make it a useful probe in the study of molecular interactions . Additionally, its derivatives have been explored for their potential as fluorescent sensors and in the fabrication of fluorescent organic nanoparticles .

Synthesis Analysis

The synthesis of 4-aminophthalimide has been approached through various methods. One route involves the reduction of 4-nitrophthalimide using stannous chloride and hydrochloric acid, achieving over 90% yield . Another method includes a stereoselective Heck-type palladium-catalyzed cross-coupling followed by reduction, which is used to create nucleoside analogs for incorporation into DNA . Multicomponent synthesis methods have also been developed, such as the palladium-catalyzed cross-coupling with isocyanide insertion, which allows for the regioselective introduction of substituents into the 4-aminophthalazin-1(2H)-one scaffold .

Molecular Structure Analysis

The molecular structure of 4-aminophthalimide is characterized by the presence of an amine group attached to the phthalimide moiety. This structure is capable of forming hydrogen bonds, which significantly influence its spectral and photophysical properties . The crystal structure analysis of 4-aminophthalimide derivatives has shown that intermolecular hydrogen bonding interactions play a crucial role in their aggregation behavior .

Chemical Reactions Analysis

4-Aminophthalimide participates in various chemical reactions due to its reactive amine group. It can be used to construct fluorescent sensors through linkage to other molecular units, such as azacrowns . The compound's derivatives have been shown to act as fluorescence switches, with their fluorescence properties being modulated by the presence of metal ions and protons . Electropolymerization of 4-aminophthalic acid, a related compound, has been explored, resulting in polymers with high temperature stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophthalimide and its derivatives are influenced by their molecular structure. The compound exhibits solvatofluorochromic behavior, with its fluorescence being red-shifted in solvents of high polarity and with hydrogen bonding capabilities . The fluorescence quantum yield and lifetime of 4-aminophthalimide-appended molecules are affected by photoinduced intramolecular electron transfer . Additionally, the compound's ability to form hydrogen bonds with amines has been computationally and experimentally studied, revealing its potential as a solvatochromic probe . The synthesis of polyimides derived from 4-aminophthalimide-related diamines has resulted in materials with high glass transition temperatures and enhanced thermal stability .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : 4-Aminophthalide derivatives of cytisine, anabasine, and salsoline were synthesized and their antimicrobial activity was studied .
    • Method : These alkaloids were reacted with o-formylbenzoic acid with heating in anhydrous benzene with a Dean–Stark trap .
    • Results : The research resulted in the preparation of new aminophthalide derivatives of the above alkaloids in 81–92% yields. Studies of their antimicrobial properties showed moderate antimicrobial activity of 3-(N-cytisin-1-yl)isobenzofuran-1(3H)-one and 3-(N-salsolin-1-yl)isobenzofuran-1(3H)-one against Gram-positive test strain Staphylococcus aureus ATCC 6538 and Gram-negative test strain Escherichia coli ATCC 25922 .
  • Fluorescent Molecules

    • Field : Chemical and Biological Research
    • Application : 4-substituted 1,8-naphthalimide derivatives have been synthesized and their photophysical properties have been investigated .
    • Method : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction .
    • Results : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : 4-Amino Coumarin Based Derivatives have been synthesized and their antifungal activity has been studied .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Theranostic Applications

    • Field : Nanomedicine
    • Application : Magnetic nanoparticles show great potential in a variety of diagnostic and therapeutic applications, they are prime candidates to be used in a theranostic platform to realize this vision .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antimicrobial Activity of Phthalide Derivatives

    • Field : Medicinal Chemistry
    • Application : Aminophthalide derivatives of cytisine, anabasine, and salsoline were obtained in high yields via condensation of the alkaloids with o-formylbenzoic acid .
    • Method : These alkaloids were reacted with o-formylbenzoic acid with heating in anhydrous benzene with a Dean–Stark trap .
    • Results : The research resulted in the preparation of new aminophthalide derivatives of the above alkaloids in 81–92% yields .
  • Anion Binding

    • Field : Chemical Research
    • Application : The synthesis and evaluation of a new anion receptor based on the 4-amido-1,8-naphthalimide scaffold is described .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Theranostics with Magnetic Nanoparticles

    • Field : Nanomedicine
    • Application : Magnetic nanoparticles show great potential in a variety of diagnostic and therapeutic applications, they are prime candidates to be used in a theranostic platform to realize this vision .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Nanomaterials

    • Field : Nanotechnology
    • Application : Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Catalytic Activities

    • Field : Chemical Research
    • Application : Pd nanoparticles were incorporated with the polymerized m-SBA-15 to form Pd/m-SBA 15/PDMAEMA novel catalyst, which shows considerable catalytic activities to reduce 4-nitrophenol (4-NP) into 4-aminophenol (4-AP) at lower pH and temperatures .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

4-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAVJZQMYBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484374
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophthalide

CAS RN

59434-19-4
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-nitroisobenzofuran-1(3H)-one (1.0 g, 5.58 mmol) and 10% Pd/C (0.1 g) in ethyl acetate (30 mL) was purged in 1 atm hydrogen and stirred at 25° C. for 3 hr. The mixture was filtered, and the filtrate was concentrated to give 4-aminoisobenzofuran-1(3H)-one (0.8 g, yield 96%) as a off-white solid. MS (ESI) m/z: 150(M+1)+. 1H-NMR (400 MHz, CDCl3) δ 3.82 (s, br 1H), 5.19 (s, 3H), 6.91-6.95 (m, 1H), 7.32-7.36 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
LF Levy, H Stephen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… not resemble the aminophthalide obtained by us in the above reduction, and a comparison of the derivatives of the two phthalides leaves no doubt that the latter is 4-aminophthalide (…
Number of citations: 30 pubs.rsc.org
CC Wamser, RB Phillips - The Journal of Organic Chemistry, 1976 - ACS Publications
… Recrystallized 4-aminophthalide had mp 150-153 C (lit. C)12 and gave ir and NMR spectra identicalwith those shown in the Sadtler Catalog (if 19325K, NMR 10075M). Recrystallized 7-…
Number of citations: 7 pubs.acs.org
SR Gondi - 2021 - chemrxiv.org
… The bromo derivatives 4-aminophthalide 17 preparation was attempted, (shown in experimental part) but during the bromination stage, instead of benzylic bromide 20, it gives …
Number of citations: 6 chemrxiv.org
A da Settimo, G Primofiore, PL Ferrarini… - European journal of …, 1989 - Elsevier
A careful reinvestigation on reductive butylation of N-β-diethylaminoethyl aminophthalimides showed that this reaction yields the corresponding butylaminophthalimides together with …
Number of citations: 31 www.sciencedirect.com
JF Bunnett, CF Hauser - Journal of the American Chemical …, 1965 - ACS Publications
… 4-Aminophthalide, mp 157— 159 (lit.6 mp 158), was … of 4aminophthalide in 18 ml. of 48% fluoroboric acid and 15 ml. of water was stirred for 20 min. …
Number of citations: 45 pubs.acs.org
M Robertson, H Stephen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
~~ SCHUTZ aid MONTPORT (,-2nnnZen, 11395, 284, 2; Bur., 18!) 3, 28,(3) investigated the hydrolysis of (3-benzoyl-a-phenyIpropioi~ trilc, I'11* CH (CN)* CH,* COPh7 and obtained p-…
Number of citations: 4 pubs.rsc.org
W Wang, XX Cha, J Reiner, Y Gao, HL Qiao… - European journal of …, 2010 - Elsevier
A series of n-butylphthalide derivatives were designed and synthesized. The in vitro activities of these compounds were evaluated by a resting tension of isolated rat thoracic aorta ring …
Number of citations: 55 www.sciencedirect.com
J Moir - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
FOR the purpose of this paper, a “cyclic” coloured substance is to be considered as one which possesses a sharp absorption band caused in some manner by an “active” ring existing in …
Number of citations: 2 pubs.rsc.org
DS Gil, MS Gong - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
… TVJV'-oxydi-1,4-phenylenebis[4-(p-benzoyloxyphenylmethylimino)phthalide] (8) was prepared by reacting NJV'-oxydi1,4-phenylenebis(4-aminophthalide) and p-fbrmylphenylbenzoate …
Number of citations: 1 koreascience.kr
J Hodgkin, E Sanders, WH Saunders, BL Murray - pubs.rsc.org
The PRESIDENT also announced that a communication had been received from the British Association for the Advancement of Science, inviting the assistance of the Council and the …
Number of citations: 0 pubs.rsc.org

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